Methyl 7-bromo-1-naphthoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 7-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPVWDBENUTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Bromination of 1 Naphthoic Acid to 7 Bromo 1 Naphthoic Acid
The first step involves the regioselective bromination of 1-naphthoic acid to produce 7-bromo-1-naphthoic acid. The carboxylic acid group directs the incoming electrophile (bromine) to the 5- and 8-positions on the same ring and to the 7-position on the adjacent ring. Through careful control of reaction conditions, the formation of the 7-bromo isomer can be favored. A common method involves the use of bromine in a suitable solvent such as acetic acid. vulcanchem.com
Esterification of 7 Bromo 1 Naphthoic Acid
Direct Esterification Strategies for 7-bromo-1-naphthoic acid
The final step in many synthetic routes to this compound is the esterification of 7-bromo-1-naphthoic acid. This transformation is typically achieved through acid-catalyzed esterification, a fundamental reaction in organic synthesis.
Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the removal of water, often by using the alcohol as the solvent. For instance, 1-naphthoic acid can be converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
Alternative Esterification Methods: While Fischer-Speier esterification is common, other methods can be employed, particularly when the substrate is sensitive to strong acids. These can include:
Diazomethane: This reagent provides a rapid and high-yielding route to methyl esters but is hazardous and toxic, limiting its use to small-scale syntheses.
Alkyl Halides with a Base: Conversion of the carboxylic acid to its carboxylate salt with a base, followed by reaction with an alkyl halide (e.g., methyl iodide), is another effective method.
The choice of esterification method depends on the scale of the reaction, the stability of the starting material, and the desired purity of the final product.
Regioselective Bromination Approaches in Naphthalene Core Functionalization
The introduction of a bromine atom at a specific position on the naphthalene ring is a critical step in the synthesis of this compound. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.
Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution (EAS) is the most common method for the bromination of naphthalene and its derivatives. docbrown.infomasterorganicchemistry.com The naphthalene ring system is more reactive towards electrophiles than benzene, and substitution generally occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. docbrown.infoscribd.com
For the synthesis of this compound, bromination can be performed on a precursor such as methyl 1-naphthoate (B1232437). The ester group is a deactivating, meta-directing group. However, in the naphthalene system, the directing effects can be more complex. Direct bromination of methyl 1-naphthoate often leads to a mixture of isomers, making it a less ideal approach for achieving high regioselectivity for the 7-position. A more effective strategy involves the bromination of a precursor where other directing groups favor substitution at the desired position. For example, the bromination of 3-hydroxy-2-naphthoic acid with bromine in glacial acetic acid below 10°C favors the introduction of bromine at the 7-position due to the activating and directing effects of the hydroxyl group.
Various brominating agents can be employed, including:
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like FeBr₃ or AlCl₃ to increase the electrophilicity of the bromine. pearson.com
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used with a catalyst or under specific solvent conditions to achieve regioselectivity. mdpi.com For instance, NBS in acetonitrile (B52724) has been shown to be effective for the regioselective bromination of certain aromatic compounds. mdpi.com
| Brominating Agent | Catalyst/Conditions | Substrate Example | Key Feature |
| Br₂ | Glacial Acetic Acid | 3-Hydroxy-2-naphthoic acid | Favors 7-position bromination due to directing groups. |
| NBS | Acetonitrile | 2-Hydroxy-1-naphthoate derivatives | High yield for bromination at specific positions. |
| Br₂ | FeBr₃/AlCl₃ | Naphthalene | General method for aromatic bromination. docbrown.infopearson.com |
Palladium-Catalyzed Synthesis Routes to Halogenated Naphthoate Esters
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they offer powerful methods for the preparation of halogenated naphthoate esters. rsc.orgrsc.org These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org While typically used to form C-C bonds, variations of this reaction can be adapted for the synthesis of aryl halides. For the synthesis of this compound, one could envision a strategy where a di-substituted naphthalene, such as a dibromo- or bromo-triflate derivative, undergoes a selective Suzuki-Miyaura coupling at one position, leaving the bromine at the 7-position intact. The use of aryl esters as coupling partners in Suzuki-Miyaura reactions has also been explored. nih.govresearchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. rsc.orgrsc.org While not directly used for bromination, it is a key method for functionalizing halogenated naphthalenes, which are precursors to the target molecule. rsc.orgrsc.org For example, a brominated naphthalene derivative can be coupled with an acrylate (B77674) ester to introduce the ester functionality. nih.gov
Palladium-Catalyzed C-H Halogenation: More recently, direct C-H functionalization reactions catalyzed by palladium have emerged as a highly efficient and atom-economical strategy. These methods avoid the need for pre-functionalized starting materials. For instance, palladium-catalyzed regioselective halogenation of 1-naphthaldehydes has been reported, where the regioselectivity can be controlled by the presence or absence of a directing group. researchgate.netresearchgate.net
| Reaction | Coupling Partners | Catalyst System | Key Feature |
| Suzuki-Miyaura | Organoboron + Organohalide | Pd catalyst + Base | Versatile C-C bond formation. wikipedia.org |
| Heck Reaction | Unsaturated Halide + Alkene | Pd catalyst + Base | C-C bond formation with alkenes. rsc.orgrsc.org |
| C-H Halogenation | Naphthalene derivative + Halogen source | Pd catalyst | Direct and atom-economical. researchgate.netresearchgate.net |
Multicomponent and Cascade Reaction Sequences for Naphthalene Annulation
Diels-Alder Cycloadditions: The Diels-Alder reaction is a classic method for constructing six-membered rings and can be employed to build the naphthalene core. For example, the reaction of an aryne with a substituted 2-pyrone can lead to the formation of a multisubstituted naphthalene after a decarboxylative aromatization step. rsc.org
Cascade Annulation Reactions: These reactions involve a series of intramolecular and/or intermolecular ring-forming events to construct the naphthalene skeleton. For instance, cascade reactions of 2-halophenyl ketones with 1,3-dicarbonyl compounds, catalyzed by copper, can yield functionalized naphthols. thieme-connect.com Palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with alkynes is another efficient route to substituted naphthalenes. thieme-connect.com Recently, cascade annulation reactions have been developed for fusing naphthalimide to aromatic cores, involving a Suzuki-Miyaura coupling followed by an intramolecular C-H activation. acs.org
Optimization of Reaction Parameters and Yield Efficiency for Industrial-Scale Production
The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and high yield. vapourtec.com For the synthesis of this compound, several factors would need to be considered for large-scale production.
Key Optimization Parameters:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for economic viability. wikipedia.org
Solvent Selection: Choosing an environmentally friendly, low-cost, and easily recyclable solvent is important.
Reaction Temperature and Time: Optimizing these parameters can improve yield, reduce side product formation, and minimize energy consumption. vapourtec.com
Reagent Stoichiometry: Using the optimal ratio of reactants can maximize the conversion of the limiting reagent and simplify purification.
Work-up and Purification: Developing a scalable and efficient purification method, such as crystallization, is essential for obtaining a high-purity product. nalasengineering.com
Process Analytical Technology (PAT): The use of in-situ monitoring tools can provide real-time data on reaction progress, allowing for better control and optimization of the process. rsc.org
Flow Chemistry: Continuous flow reactors can offer significant advantages for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated process control and optimization. nalasengineering.comrsc.org
| Parameter | Objective | Example |
| Catalyst Loading | Reduce cost | Using high-activity catalysts at low concentrations. wikipedia.org |
| Solvent | Improve sustainability | Using green solvents or minimizing solvent volume. vapourtec.com |
| Temperature/Time | Increase efficiency | Finding the optimal balance for yield and throughput. vapourtec.com |
| Purification | Enhance purity/yield | Developing robust crystallization protocols. nalasengineering.com |
| Technology | Improve safety/control | Implementing flow chemistry and PAT. nalasengineering.comrsc.org |
Elucidation of Reaction Mechanisms and Synthetic Transformations of Methyl 7 Bromo 1 Naphthoate
Advanced Cross-Coupling Chemistry
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom on Methyl 7-bromo-1-naphthoate serves as a prime handle for such transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound. nih.govgre.ac.uktcichemicals.com For this compound, this reaction would typically involve its coupling with a variety of aryl or vinyl boronic acids or their corresponding esters. The general reaction scheme is depicted below:
Scheme 1: General Suzuki-Miyaura cross-coupling reaction of this compound.
The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, in the presence of a phosphine (B1218219) ligand and a base. The choice of ligand and base is crucial for the reaction's efficiency and can be tailored to the specific substrates.
Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of this compound
| Boronic Acid/Ester Partner | Potential Product | Catalyst System (Example) | Base (Example) | Solvent (Example) |
|---|---|---|---|---|
| Phenylboronic acid | Methyl 7-phenyl-1-naphthoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |
| 4-Methoxyphenylboronic acid | Methyl 7-(4-methoxyphenyl)-1-naphthoate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water |
Investigations into Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for a range of other cross-coupling reactions.
Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov Reacting this compound with an alkene like methyl acrylate (B77674) would be expected to yield a substituted cinnamate (B1238496) derivative.
Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgnih.gov This would introduce an alkynyl substituent at the 7-position of the naphthalene (B1677914) ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.org This provides a direct route to 7-amino-1-naphthoate derivatives.
Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, offering an alternative route for the formation of carbon-carbon bonds. wikipedia.org
Nucleophilic Substitution Reactions at the Bromine Center
Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like this compound is generally difficult due to the electron-rich nature of the aromatic ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule. However, under specific conditions, such as with strong nucleophiles or through metal-catalyzed pathways, substitution of the bromine atom can be achieved. For instance, reactions with amines or alkoxides under high temperatures and pressures, or more commonly, using copper or palladium catalysis, could lead to the corresponding substituted products.
Directed Functionalization of the Ester Moiety
The methyl ester group of this compound is susceptible to various transformations, providing a pathway to a range of other functional groups.
Selective Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-bromo-1-naphthoic acid, under either acidic or basic conditions. orgsyn.orgcdnsciencepub.comcymitquimica.comsigmaaldrich.comamericanelements.com Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent, is a common method. Subsequent acidification of the reaction mixture would yield the carboxylic acid.
Scheme 2: Hydrolysis of this compound.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 7-bromo-1-naphthoate. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product.
Amidation and Nitrile Formation
Amidation: The ester can be converted to an amide, 7-bromo-1-naphthamide, by reaction with ammonia (B1221849) or a primary or secondary amine. nih.gov This reaction often requires heating and can be catalyzed by certain Lewis acids. A direct aminolysis is also possible, particularly with more nucleophilic amines.
Scheme 3: Amidation of this compound.
Nitrile Formation: The conversion of the ester to a nitrile, 7-bromo-1-cyanonaphthalene, is a multi-step process. A common route involves the conversion of the ester to the primary amide, followed by dehydration. The dehydration of the amide to the nitrile can be achieved using a variety of dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenylboronic acid |
| Methyl 7-phenyl-1-naphthoate |
| 4-Methoxyphenylboronic acid |
| Methyl 7-(4-methoxyphenyl)-1-naphthoate |
| Vinylboronic acid pinacol (B44631) ester |
| Methyl 7-vinyl-1-naphthoate |
| Methyl acrylate |
| 7-bromo-1-naphthoic acid |
| Sodium hydroxide |
| Ethyl 7-bromo-1-naphthoate |
| 7-bromo-1-naphthamide |
| 7-bromo-1-cyanonaphthalene |
| Thionyl chloride |
| Phosphorus pentoxide |
| Trifluoroacetic anhydride |
| Pd(OAc)₂ |
| PdCl₂(PPh₃)₂ |
| Pd(PPh₃)₄ |
| Pd(dppf)Cl₂ |
| Pd₂(dba)₃ |
Reduction and Oxidation Chemistry Pertaining to the Naphthalene Core and Substituents
The reactivity of this compound in reduction and oxidation reactions is governed by the interplay of its three key functional components: the electron-rich naphthalene core, the electron-withdrawing methyl ester group, and the deactivating bromo substituent. These reactions can be directed to selectively modify one or more of these sites, leading to a variety of synthetic transformations.
Reduction Reactions
The reduction of this compound can be achieved through several methods, targeting either the naphthalene nucleus, the ester functionality, or the carbon-bromine bond.
Birch Reduction of the Naphthalene Core: The Birch reduction, employing an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. researchgate.netmasterorganicchemistry.com When applied to naphthalene derivatives, this reaction typically yields 1,4-dihydronaphthalene (B28168) structures. rsc.orgbeilstein-journals.org For this compound, the electron-withdrawing nature of the ester group at the 1-position would likely direct the reduction to the other ring, leading to the formation of methyl 7-bromo-5,8-dihydro-1-naphthoate. The regioselectivity is dictated by the stability of the intermediate radical anion. researchgate.net
Selective Reduction of the Ester Group: The methyl ester can be selectively reduced to the corresponding primary alcohol, (7-bromo-1-naphthalenyl)methanol, using various reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the reduction of esters to alcohols and can be effective for this transformation. rsc.org Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), would also readily accomplish this reduction. Careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, is crucial to prevent unwanted side reactions, including the potential reduction of the bromo-substituent.
Reduction of the Carbon-Bromine Bond (Debromination): The bromo substituent can be removed through various reductive dehalogenation methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Alternatively, radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) can also effect the cleavage of the C-Br bond.
A summary of potential reduction reactions is presented in the table below.
| Reaction Type | Reagent(s) | Major Product |
| Birch Reduction | Na or Li, liq. NH₃, EtOH | Methyl 7-bromo-5,8-dihydro-1-naphthoate |
| Ester Reduction | DIBAL-H or LiAlH₄ | (7-bromo-1-naphthalenyl)methanol |
| Debromination | H₂, Pd/C or Bu₃SnH, AIBN | Methyl 1-naphthoate (B1232437) |
Interactive Data Table: Reduction Reactions of this compound (This is a simplified representation of an interactive table)
| Reaction Type | Reagents | Expected Product | Notes |
|---|---|---|---|
| Birch Reduction | Na/liq. NH₃, ROH | Methyl 7-bromo-5,8-dihydro-1-naphthoate | Reduces the unsubstituted ring. |
| Ester Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (7-Bromo-1-naphthalenyl)methanol | Reduces the ester to a primary alcohol. |
| Debromination | H₂, Pd/C | Methyl 1-naphthoate | Removes the bromine atom. |
Oxidation Reactions
The oxidation of this compound can be challenging due to the relative stability of the aromatic naphthalene core. However, under specific conditions, oxidation can occur at the naphthalene ring or, if a suitable substituent is present, at a benzylic position.
Oxidation of the Naphthalene Core: The naphthalene ring system is generally resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium(VI) reagents (e.g., chromic acid), under harsh conditions (e.g., elevated temperature), can lead to oxidative degradation of the aromatic system. masterorganicchemistry.commasterorganicchemistry.com This often results in the formation of phthalic acid derivatives, though the yields can be low and the reaction may lack selectivity. For instance, vigorous oxidation could potentially lead to the formation of 4-bromophthalic acid.
It is important to note that without a more susceptible functional group, such as an alkyl substituent on the naphthalene ring, selective oxidation is difficult to achieve. The electron-withdrawing nature of both the bromo and ester groups further deactivates the ring towards electrophilic attack by oxidizing agents.
A summary of potential oxidation reactions is presented in the table below.
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidative Cleavage | KMnO₄, heat or H₂CrO₄ | 4-Bromophthalic acid and other degradation products |
Interactive Data Table: Oxidation Reactions of this compound (This is a simplified representation of an interactive table)
| Reaction Type | Reagents | Potential Product | Notes |
|---|---|---|---|
| Oxidative Cleavage | KMnO₄, heat | 4-Bromophthalic acid | Requires harsh conditions and may result in a mixture of products. |
Strategic Utilization of Methyl 7 Bromo 1 Naphthoate As a Precursor in Complex Molecular Architecture
Construction of Polycyclic Aromatic Compounds and Extended Naphthalene (B1677914) Systems
The rigid naphthalene scaffold of methyl 7-bromo-1-naphthoate serves as an ideal foundation for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and extended naphthalene systems through various carbon-carbon bond-forming reactions. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for their efficiency and functional group tolerance. google.com
One of the most powerful methods for extending the naphthalene system is the Suzuki-Miyaura cross-coupling reaction. gre.ac.uk This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. tcichemicals.com In the context of this compound, the bromine atom can be readily displaced by a variety of aryl or vinyl boronic acids or their esters, leading to the formation of biaryl and more complex polycyclic systems. For instance, the coupling of a related compound, 1-bromo-2-naphthoates, has been successfully employed in the asymmetric synthesis of axially chiral biaryl esters, demonstrating the utility of this approach in creating sterically hindered and structurally defined extended naphthalene systems. rsc.org High enantioselectivities in these reactions can be achieved by employing specialized chiral ligands, such as the helically chiral polymer ligand PQXphos. rsc.org
Similarly, the Sonogashira cross-coupling reaction, which pairs an organohalide with a terminal alkyne, offers another avenue for extending the naphthalene core of this compound. This reaction introduces an alkynyl substituent at the 7-position, which can then undergo further transformations, such as cyclization reactions, to build fused polycyclic aromatic systems. The resulting enediyne systems or their derivatives are precursors to complex PAHs with interesting photophysical and electronic properties.
The following table summarizes representative cross-coupling reactions applicable to this compound for the construction of extended aromatic systems.
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl systems |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) | Aryl-alkyne systems |
| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-alkene systems |
| Stille Coupling | Organostannane | Pd catalyst | Biaryl or aryl-vinyl systems |
These methodologies allow for the precise and controlled elaboration of the naphthalene skeleton, providing access to a wide range of complex PAHs with tailored electronic and steric properties.
Application in the Synthesis of Heterocyclic Frameworks
The strategic placement of the bromine atom and the methyl ester group on the naphthalene core of this compound also makes it a valuable precursor for the synthesis of various heterocyclic frameworks. The bromine atom can serve as a handle for intramolecular or intermolecular cyclization reactions to form fused heterocyclic rings.
A notable application is in the synthesis of naphthofurans, which are heterocyclic compounds containing a furan (B31954) ring fused to a naphthalene system. Molecules incorporating the naphthofuran skeleton have garnered significant interest due to their biological and pharmacological activities. nih.gov Research on the synthesis of 7-bromonaphtho[2,1-b]furan analogues demonstrates a relevant synthetic strategy. nih.govnih.govresearchgate.net For example, the synthesis of 7-bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan involves the oxidation of a precursor molecule, highlighting a pathway to functionalized naphthofurans. nih.govnih.gov The bromine atom on the resulting naphthofuran can then be further functionalized, showcasing the utility of the bromo-naphthalene starting material.
Furthermore, palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed to introduce nitrogen-containing substituents at the 7-position. These amino-functionalized naphthalenes can then undergo subsequent cyclization reactions to form nitrogen-containing heterocycles, such as quinolines or other fused N-heterocyclic systems. The ester group can also participate in cyclization reactions, for example, by being converted to a carboxylic acid and then reacting with an adjacent amino or hydroxyl group to form a lactam or lactone, respectively.
The following table provides examples of heterocyclic systems that can be potentially synthesized from this compound.
| Heterocyclic System | Synthetic Strategy | Key Reaction |
| Naphthofurans | Intramolecular cyclization of a phenoxyether precursor | Williamson ether synthesis followed by cyclization |
| Naphthothiophenes | Reaction with a sulfur nucleophile followed by cyclization | Nucleophilic aromatic substitution and cyclization |
| Naphthoquinolines | Introduction of an amino group followed by cyclization | Buchwald-Hartwig amination and intramolecular cyclization |
| Naphthothiazoles | Reaction with a thiazole-forming reagent | Condensation reaction |
Intermediate for Bioactive Molecule and Pharmaceutical Scaffold Development
Naphthoate derivatives are recognized as an important class of chemical raw materials with a wide range of applications, including their use in medicine as drugs. google.comnewdrugapprovals.org this compound and its isomers serve as key intermediates in the synthesis of several bioactive molecules and pharmaceutical scaffolds.
A prominent example is the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne. While the commercial synthesis of Adapalene typically utilizes the isomeric methyl 6-bromo-2-naphthoate, the underlying synthetic strategy highlights the potential of this compound as a precursor for analogous structures. google.comnewdrugapprovals.orggoogle.comguidechem.comepo.org The synthesis of Adapalene involves a Negishi cross-coupling reaction where an organozinc derivative is coupled with the bromo-naphthoate ester. google.com This key step demonstrates the utility of the bromo-naphthalene core in constructing complex pharmaceutical agents. The subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid is a common final step in the synthesis of such drugs. newdrugapprovals.orggoogle.com
Furthermore, bromo-naphthalene scaffolds are being explored for the development of novel therapeutic agents. For instance, a library of compounds based on a bromo-naphthalene precursor was synthesized using various palladium-catalyzed cross-coupling reactions to discover novel antagonists for the human CC chemokine receptor 8 (CCR8), a potential target for immuno-oncology. Current time information in Pasuruan, ID. This research underscores the importance of bromo-naphthalenes as a versatile scaffold for generating diverse molecular libraries in drug discovery.
The following table details the role of related bromo-naphthoate esters in the synthesis of bioactive compounds.
| Bioactive Molecule/Scaffold | Synthetic Role of Bromo-Naphthoate | Key Synthetic Transformation |
| Adapalene Analogs | Key precursor for the naphthalene core | Negishi or Suzuki cross-coupling reaction |
| CCR8 Antagonists | Versatile scaffold for library synthesis | Palladium-catalyzed cross-coupling reactions |
Role as a Designed Leaving Group in Stereoselective Glycosylation Strategies
In the field of carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a paramount challenge. The nature of the leaving group at the anomeric center of the glycosyl donor plays a crucial role in influencing the stereochemical outcome of the glycosylation reaction. frontiersin.orgcdnsciencepub.comnih.gov While traditional leaving groups like halides and trichloroacetimidates are widely used, there is ongoing research into the development of novel leaving groups that can offer enhanced reactivity and selectivity.
Aromatic esters, including naphthoate derivatives, have been explored as potential leaving groups in glycosylation reactions. The electronic properties of the aromatic ring can be tuned to modulate the reactivity of the anomeric center. An electron-withdrawing substituent on the aromatic ring can enhance the leaving group ability of the naphthoate moiety. The concept of "armed" and "disarmed" glycosyl donors is based on the electronic effects of protecting groups, and a similar principle can be applied to the leaving group. cdnsciencepub.com
While direct evidence for the use of this compound as a leaving group in stereoselective glycosylation is not extensively documented in readily available literature, the principles of glycosylation chemistry suggest its potential in this role. The bromo substituent on the naphthalene ring acts as an electron-withdrawing group, which could enhance the leaving group potential of the 7-bromo-1-naphthoate moiety. The reaction would proceed via the activation of the anomeric ester, followed by nucleophilic attack by a glycosyl acceptor. The stereochemical outcome would be influenced by factors such as the nature of the promoter, the solvent, and the protecting groups on the glycosyl donor and acceptor. frontiersin.orgcdnsciencepub.com
The following table outlines the hypothetical components of a glycosylation reaction employing a 7-bromo-1-naphthoate leaving group.
| Component | Description | Role in Stereoselectivity |
| Glycosyl Donor | Sugar with a 7-bromo-1-naphthoate group at the anomeric position | The leaving group's electronic properties influence the stability of the oxocarbenium ion intermediate. |
| Glycosyl Acceptor | A molecule with a free hydroxyl group | The nucleophilicity of the acceptor affects the reaction kinetics and selectivity. |
| Promoter | A Lewis acid or other activating agent | Activates the leaving group for displacement. |
| Solvent | The reaction medium | Can influence the nature of the reaction intermediates (e.g., tight ion pair vs. solvent-separated ion pair). cdnsciencepub.com |
Further research is required to fully explore and validate the utility of this compound as a designed leaving group in stereoselective glycosylation strategies.
Comprehensive Spectroscopic and Advanced Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for Methyl 7-bromo-1-naphthoate are not available in the searched resources. This information is crucial for determining the electronic environment of the protons and understanding the effects of chemical shift anisotropy.
Detailed ¹³C NMR data, which is essential for elucidating the carbon skeleton of the molecule, could not be located for this compound.
Information from 2D NMR experiments, which would confirm the connectivity of protons and carbons within the molecule, is not publicly available.
Mass Spectrometry (MS) Techniques
The exact mass of this compound, as determined by HRMS, was not found in the available literature. This data is vital for confirming the elemental composition of the compound.
Specific ESI-MS data, which would provide information on the ionization behavior of this compound, could not be retrieved.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental FTIR spectrum for this compound is not widely available in the reviewed literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: a methyl ester group and a brominated naphthalene (B1677914) ring.
The key vibrational modes expected for this compound are:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are typically observed in the region of 3100-3000 cm⁻¹.
C=O Stretching (Ester): The carbonyl group of the methyl ester is a strong infrared absorber and its stretching vibration is expected to appear in the range of 1725-1700 cm⁻¹. The exact position can be influenced by conjugation with the naphthalene ring.
C-O Stretching (Ester): The C-O single bond stretching vibrations of the ester group typically result in two bands, an asymmetric stretch around 1250-1150 cm⁻¹ and a symmetric stretch around 1150-1000 cm⁻¹.
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. myskinrecipes.com
These predicted absorption bands provide a basis for the identification and characterization of this compound using FTIR spectroscopy. The precise peak positions and intensities would be confirmed by experimental data.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Ester C=O | Stretching | 1725-1700 | Strong |
| Ester C-O | Asymmetric Stretching | 1250-1150 | Strong |
| Ester C-O | Symmetric Stretching | 1150-1000 | Medium |
| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |
| C-Br | Stretching | 600-500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from bonding (π) to anti-bonding (π*) molecular orbitals. guidechem.comnih.gov The naphthalene ring system is the primary chromophore responsible for the UV absorption.
The UV-Vis spectrum of naphthalene derivatives typically displays multiple absorption bands corresponding to π → π* transitions. bldpharm.com The presence of substituents, such as the bromo and methyl ester groups, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength).
Solvatochromism , the change in the position of UV-Vis absorption bands with a change in the polarity of the solvent, is a phenomenon that can provide information about the electronic ground and excited states of a molecule. mdpi.com While specific experimental data on the solvatochromism of this compound is limited, studies on related naphthalenediols have demonstrated significant solvatochromic shifts, indicating changes in the dipole moment upon electronic excitation. cleanchemlab.com A study on 4-methoxy-N-methyl-1,8-naphthalimide also showed positive solvatochromic shifts, with the transition energy decreasing as the solvent polarity increases. researchgate.net It is expected that this compound would also exhibit solvatochromism due to the polar nature of the methyl ester group and the potential for changes in electron distribution in the excited state.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π* | Naphthalene Ring | 250 - 350 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
A search of the available scientific literature and crystallographic databases did not yield a specific crystal structure determination for this compound. However, the crystal structure of a related isomer, Methyl 1-bromo-2-naphthoate, has been reported. nih.govresearchgate.net In the crystal structure of Methyl 1-bromo-2-naphthoate, the methoxycarbonyl group is twisted with respect to the naphthalene ring system. nih.govresearchgate.net The molecules exhibit π–π stacking interactions between the parallel naphthalene rings of adjacent molecules. nih.govresearchgate.net
While not directly applicable to this compound, the structural features of its isomer suggest that the solid-state structure of this compound would likely involve a non-planar conformation of the ester group relative to the aromatic ring and the presence of intermolecular stacking interactions. A definitive structural analysis would require single-crystal X-ray diffraction analysis of this compound.
Table 3: Crystallographic Data for the Related Isomer, Methyl 1-bromo-2-naphthoate
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₉BrO₂ | nih.gov |
| Molecular Weight | 265.10 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 9.3614 (19) | nih.gov |
| b (Å) | 9.3014 (19) | nih.gov |
| c (Å) | 12.069 (2) | nih.gov |
| β (°) | 93.66 (3) | nih.gov |
| Volume (ų) | 1048.7 (4) | nih.gov |
| Z | 4 | nih.gov |
Computational and Theoretical Investigations into Methyl 7 Bromo 1 Naphthoate
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies. DFT calculations for Methyl 7-bromo-1-naphthoate would focus on determining its most stable three-dimensional shape and the distribution of its electrons.
A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, a key aspect of conformational analysis is the orientation of the methyl ester group relative to the naphthalene (B1677914) ring. The planarity of the naphthalene system is rigid, but the methoxycarbonyl group can rotate. DFT calculations can identify the most stable conformation by calculating the energy associated with the rotation around the C1-C(O) bond.
| Parameter | Value |
|---|---|
| Dihedral Angle (Ring-Ester) | 29.8(3)° |
| C-Br Bond Length | Typically ~1.90 Å |
| C=O Bond Length | Typically ~1.20 Å |
| C-O (Ester) Bond Length | Typically ~1.35 Å |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can determine the energies of these orbitals and map their spatial distribution across the this compound molecule. This analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. For instance, the analysis would likely show the LUMO having significant density on the naphthalene ring carbons, particularly those activated by the electron-withdrawing ester group, indicating sites for nucleophilic attack. The HOMO would likely be distributed across the π-system of the naphthalene ring.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 | Correlates with chemical reactivity and stability |
Molecular Orbital Theory (MOT) and Quantum Chemical Calculations
Molecular Orbital Theory (MOT) provides a more detailed description of bonding and electronic structure than simpler models. Quantum chemical calculations based on MOT can elucidate energetic properties and predict chemical behavior with high accuracy.
Quantum chemical calculations are instrumental in determining the thermodynamic stability of molecules and the strength of their chemical bonds. A key parameter is the bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. For this compound, the C7-Br bond is of particular interest, as its cleavage is often the initial step in many chemical transformations, such as cross-coupling reactions.
Computational studies on the related compound 1-bromo-2-methylnaphthalene (B105000) radical anion have shown that the C-Br bond dissociation is highly dependent on the electronic state of the molecule. These studies demonstrate that upon electron uptake (reduction) to form the radical anion, the C-Br bond can cleave with little to no activation energy. The potential energy surface for the neutral molecule shows a strong, stable bond, but for the radical anion, the pathway to dissociation becomes energetically downhill. A similar computational investigation on this compound would quantify the C-Br BDE and predict its reactivity in reductive processes.
| Species | Process | Key Finding |
|---|---|---|
| Neutral Molecule | C-Br Dissociation | Associative potential energy curve; bond is stable. |
| Radical Anion | C-Br Dissociation | Downhill energy process; dissociation occurs with no activation energy. |
The behavior of a molecule in solution, particularly its acidity or basicity (pKa), can be predicted using computational models. These calculations can determine the most likely sites for protonation and the relative energies of the protonated and deprotonated species. For this compound, the most probable site of protonation is the carbonyl oxygen of the ester group due to the high electron density on this atom.
Computational models can also simulate the effect of different solvents on this behavior. Solvation models, which account for the interaction between the solute and solvent molecules, are used to calculate how the solvent stabilizes or destabilizes charged species. Studies on other aromatic molecules, such as hydroxy-naphthalenesulphonic acid, have shown that solvent composition significantly impacts proton-transfer kinetics. For this compound, calculations could predict how its basicity changes in solvents of varying polarity, such as water, methanol (B129727), or dimethyl sulfoxide.
Mechanistic Insights Derived from Computational Simulations
Beyond static properties, computational simulations can provide profound insights into reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and calculating their energies to determine the activation energy of the reaction.
For this compound, such simulations could elucidate the mechanisms of key reactions. For example:
Nucleophilic Aromatic Substitution: Calculations could model the attack of a nucleophile on the naphthalene ring, determining whether the reaction proceeds via an SNAr mechanism (addition-elimination) and identifying the most favorable position for attack.
Cross-Coupling Reactions: In palladium-catalyzed reactions, DFT can model the individual steps of the catalytic cycle, such as oxidative addition of the C-Br bond to the palladium center, transmetalation, and reductive elimination.
The study on the dissociation of the C-Br bond in the 1-bromo-2-methylnaphthalene radical anion is a prime example of mechanistic insight derived from computation. The calculations showed a stepwise mechanism where electron transfer precedes bond cleavage, leading to the formation of a bromide anion and an aryl radical. This level of detail is crucial for understanding and optimizing reaction conditions.
Molecular Dynamics Simulations (if applicable for interactions)
As of the latest available information, there are no specific molecular dynamics (MD) simulations published in scientific literature that focus on this compound. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time.
For a compound like this compound, MD simulations could theoretically be applied to investigate its interactions with solvents, biological macromolecules, or materials surfaces. Such simulations would provide valuable insights into its binding affinities, conformational changes upon interaction, and the dynamics of its solvation shell. The absence of such studies indicates a gap in the current understanding of the dynamic behavior of this particular molecule at the atomic level.
Advanced Derivatization and Selective Functional Group Interconversions
Systematic Modification of the Methyl Ester to Other Carboxylic Acid Derivatives
The methyl ester group of Methyl 7-bromo-1-naphthoate can be readily converted into a variety of other carboxylic acid derivatives, significantly broadening its synthetic utility. These standard transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures while preserving the C-7 bromine for subsequent reactions.
Hydrolysis to Carboxylic Acid: The most fundamental conversion is the saponification of the methyl ester to the corresponding carboxylic acid, 7-bromo-1-naphthoic acid. This is typically achieved under basic conditions, for example, by refluxing with an alkali hydroxide (B78521) like sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent such as methanol (B129727) or dioxane, followed by acidic workup.
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (7-bromo-1-naphthalenyl)methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) being the most common choice.
Conversion to Amides: The synthesis of amides from the methyl ester can be accomplished through several routes. A common two-step approach involves first hydrolyzing the ester to 7-bromo-1-naphthoic acid. The resulting acid is then activated, often by converting it to the more reactive acyl chloride (7-bromo-1-naphthoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride readily reacts with a wide range of primary or secondary amines to form the desired N-substituted amides. Direct conversion from the ester to an amide is also possible via aminolysis, though this often requires high temperatures or catalysis.
These transformations are summarized in the table below.
| Starting Material | Reagents and Conditions | Product | Derivative Class |
| This compound | 1. NaOH (aq), MeOH, Reflux 2. H₃O⁺ | 7-Bromo-1-naphthoic acid | Carboxylic Acid |
| This compound | LiAlH₄, THF, 0 °C to RT | (7-Bromo-1-naphthalenyl)methanol | Primary Alcohol |
| 7-Bromo-1-naphthoic acid | 1. SOCl₂ or (COCl)₂, Reflux 2. R¹R²NH, Base | N,N-Disubstituted-7-bromo-1-naphthamide | Amide |
Selective Aromatic Functionalization via Directed Lithiation or Other Organometallic Chemistry
The functionalization of the naphthalene (B1677914) core can be achieved using organometallic intermediates, primarily through lithiation. In the case of this compound, two principal pathways compete: directed ortho-metalation (DoM) and halogen-metal exchange.
The ester group at C-1 is a directing metalation group (DMG), which would typically direct deprotonation by a strong base like n-butyllithium (n-BuLi) to the adjacent ortho positions (C-2 and C-8). However, the presence of a bromine atom introduces a much more facile reaction pathway: halogen-metal exchange. The exchange of a halogen for lithium is generally an extremely rapid process, especially for aryl bromides and iodides, and often occurs much faster than deprotonation of an aromatic C-H bond, even one activated by a DMG.
Therefore, when this compound is treated with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (typically -78 °C), the predominant reaction is the Br-Li exchange at the C-7 position. This selectively generates a new organometallic intermediate, methyl 7-lithio-1-naphthoate. This species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents specifically at the C-7 position. This method provides a powerful and regioselective alternative to transition metal-catalyzed cross-coupling for forming new bonds at this position.
| Reagent Sequence | Electrophile (E⁺) | Product | Functional Group Introduced |
| 1. n-BuLi, THF, -78 °C 2. D₂O | Deuterium Oxide | Methyl 7-deuterio-1-naphthoate | Deuterium |
| 1. n-BuLi, THF, -78 °C 2. (CH₃)₂SO₄ | Dimethyl sulfate | Methyl 7-methyl-1-naphthoate | Methyl |
| 1. n-BuLi, THF, -78 °C 2. CH₂O | Formaldehyde | Methyl 7-(hydroxymethyl)-1-naphthoate | Hydroxymethyl |
| 1. n-BuLi, THF, -78 °C 2. CO₂ then H₃O⁺ | Carbon Dioxide | 1-(Methoxycarbonyl)naphthalene-7-carboxylic acid | Carboxylic Acid |
| 1. n-BuLi, THF, -78 °C 2. B(OCH₃)₃ then H₃O⁺ | Trimethyl borate | Methyl 7-(dihydroxyboranyl)-1-naphthoate | Boronic Acid |
Introduction of Diverse Substituents through Advanced Catalytic Methods
The bromine atom at the C-7 position of this compound is an excellent handle for a multitude of transition metal-catalyzed cross-coupling reactions. These methods are among the most powerful in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium- and copper-based catalytic systems are most commonly employed for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or boronic ester) in the presence of a base. It is a highly versatile method for forming new C-C bonds, allowing for the introduction of alkyl, vinyl, or (hetero)aryl substituents at the C-7 position.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new C-C bond, leading to the synthesis of 7-alkenyl-1-naphthoate derivatives.
Sonogashira Coupling: This reaction, catalyzed by both palladium and copper, couples the aryl bromide with a terminal alkyne. It is the most common method for introducing alkynyl substituents onto an aromatic ring, yielding 7-alkynyl-1-naphthoate compounds.
Buchwald-Hartwig Amination: A palladium-catalyzed process for the formation of C-N bonds. It allows for the coupling of the aryl bromide with a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles to produce 7-amino-1-naphthoate derivatives.
Ullmann Condensation: A classical copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. For example, coupling with phenols or alcohols in the presence of a copper catalyst and a base can yield 7-aryloxy or 7-alkoxy derivatives.
| Reaction Name | Catalyst System | Coupling Partner | Bond Formed | Product Type |
| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | R-B(OH)₂ | C-C | Methyl 7-aryl-1-naphthoate |
| Heck | Pd(0/II) complex, Base | R-CH=CH₂ | C-C | Methyl 7-alkenyl-1-naphthoate |
| Sonogashira | Pd(0) complex, Cu(I) salt, Base | R-C≡CH | C-C | Methyl 7-alkynyl-1-naphthoate |
| Buchwald-Hartwig | Pd(0/II) complex, Ligand, Base | R¹R²NH | C-N | Methyl 7-(amino)-1-naphthoate |
| Ullmann | Cu(I) salt, Base | R-OH | C-O | Methyl 7-phenoxy-1-naphthoate |
Halogen-Labeling Strategies for Analytical Profiling
The bromine atom in this compound can serve as a precursor for the introduction of other halogens, including radioactive isotopes for use in analytical and imaging studies. These labeling strategies are crucial in pharmaceutical development for tracking the distribution and metabolism of drug candidates.
Radiobromination: While the starting material already contains a non-radioactive bromine atom, it can be replaced with a radioactive isotope such as ⁷⁶Br (a positron emitter, T½ = 16.2 h) for use in Positron Emission Tomography (PET). One advanced method for achieving this is through nucleophilic substitution on a diaryliodonium salt precursor. The 7-bromo-1-naphthoate can be converted to an iodonium (B1229267) salt, which is then reacted with a source of no-carrier-added (NCA) [⁷⁶Br]bromide to yield the radiolabeled product with high specific activity. nih.gov
Radiofluorination: The introduction of the PET isotope fluorine-18 (B77423) (¹⁸F, T½ = 109.8 min) is of great interest. While direct nucleophilic aromatic substitution of bromide for fluoride (B91410) is difficult on an electron-rich naphthalene ring, metal-mediated halogen exchange reactions can be employed. frontiersin.org For example, palladium or copper catalysts can facilitate the exchange of the C-Br bond for a C-F bond using a fluoride source like CsF. More recently, photoredox-mediated methods have been developed that enable the conversion of aryl bromides to aryl fluorides under mild conditions, which is amenable to the introduction of [¹⁸F]fluoride for PET tracer synthesis. nih.gov
Aromatic Finkelstein Reaction: The bromine can be exchanged for an iodine atom via a transition-metal-free, photo-induced aromatic Finkelstein reaction. springernature.com This involves reacting the aryl bromide with an iodide salt, such as sodium iodide, under UV irradiation. This strategy can be used to prepare the corresponding 7-iodo-1-naphthoate, which could then be a precursor for radioiodination with isotopes like ¹²³I or ¹²⁴I for SPECT or PET imaging, respectively.
These labeling strategies are summarized below.
| Labeling Strategy | Isotope | Precursor/Method | Application |
| Radiobromination | ⁷⁶Br | Conversion to diaryliodonium salt followed by nucleophilic substitution with [⁷⁶Br]Br⁻. nih.gov | PET Imaging |
| Radiofluorination | ¹⁸F | Metal-mediated or photoredox-catalyzed halogen exchange with [¹⁸F]F⁻. frontiersin.orgnih.gov | PET Imaging |
| Radioiodination | ¹²³I / ¹²⁴I | Conversion to 7-iodo-1-naphthoate via Finkelstein reaction, followed by radioiodine exchange. | SPECT / PET Imaging |
Prospective Research Directions and Emerging Applications of Methyl 7 Bromo 1 Naphthoate
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The bromine atom in methyl 7-bromo-1-naphthoate serves as a key functional group for a variety of cross-coupling reactions, which are fundamental for the construction of complex organic molecules. While palladium-catalyzed reactions are well-established for aryl bromides, future research is directed towards developing more sustainable, cost-effective, and efficient catalytic systems. inovatus.esresearchgate.net
Key Research Areas:
Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron and copper. rsc.orgmdpi.com Iron-catalyzed cross-coupling reactions, for instance, have shown promise for coupling sterically hindered aryl Grignard reagents with various partners. rsc.org Developing iron or copper-based catalytic systems for reactions involving this compound could significantly reduce costs and environmental impact.
Ligand Design for Improved Performance: The selectivity and reactivity of metal catalysts are heavily influenced by the coordinating ligands. Research into novel phosphine (B1218219), N-heterocyclic carbene (NHC), or helically chiral polymer ligands can lead to catalysts with enhanced activity, stability, and stereocontrol. rsc.org For example, a helically chiral polymer ligand, PQXphos, has been successfully used in the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates, suggesting its potential applicability to achieve enantioselective synthesis with this compound. rsc.org
Photoredox Catalysis: Dual nickel/photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. mpg.de Exploring the application of such systems to this compound could open up new avenues for its functionalization, particularly for reactions that are challenging with traditional thermal catalysis.
| Catalytic System | Metal | Key Advantages | Potential Application with this compound |
| Palladium-based | Pd | High efficiency, broad substrate scope | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig couplings |
| Iron-based | Fe | Low cost, low toxicity | Cross-coupling with sterically demanding nucleophiles |
| Copper-based | Cu | Inexpensive, good for C-X and C-H borylation | Borylation reactions, Ullmann-type couplings |
| Dual Nickel/Photoredox | Ni/Photocatalyst | Mild reaction conditions, novel reactivity | C-N bond formation, coupling with non-traditional nucleophiles |
Integration into Automated Synthesis Platforms and Flow Chemistry
The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms and flow chemistry techniques. This compound, as a versatile building block, is well-suited for integration into these modern synthetic workflows.
Automated Synthesis:
Automated platforms, sometimes referred to as "chemputers" or "vending machines for molecules," enable the synthesis of a wide range of compounds with minimal manual intervention. synplechem.comnih.gov These systems often utilize pre-packaged reagents and standardized reaction modules. synplechem.com The reactivity of the aryl bromide moiety in this compound makes it an ideal candidate for inclusion in automated Suzuki-Miyaura cross-coupling protocols, allowing for the rapid generation of diverse biaryl structures. synplechem.com
Flow Chemistry:
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under high pressure and temperature. neuroquantology.comjst.org.innih.gov For reactions involving aryl bromides, flow chemistry has been successfully applied to palladium-catalyzed formylation and other cross-coupling reactions. researchgate.netresearchgate.net The use of this compound in a continuous-flow setup could enable safer and more efficient production of its derivatives on a larger scale. researchgate.net Furthermore, the precise control over reaction parameters in flow systems can lead to improved yields and selectivities. jst.org.in
| Synthesis Platform | Key Features | Relevance to this compound |
| Automated Batch Synthesis | Robotic handling of reagents and reactions, high-throughput screening | Rapid generation of derivative libraries for biological screening or materials testing. |
| Continuous Flow Chemistry | Enhanced safety, precise control of reaction parameters, easy scalability | Safer handling of exothermic reactions, improved yield and purity of products, potential for large-scale production. |
Exploration in Materials Science for Organic Optoelectronics or Polymers
The naphthalene (B1677914) core of this compound is a common structural motif in organic electronic materials due to its inherent aromaticity and charge-transport properties. The bromo- and ester functionalities provide handles for further chemical modification, making this compound a promising precursor for novel materials.
Organic Optoelectronics:
Bromonaphthalene derivatives are used in the synthesis of organic sensitizers for dye-sensitized solar cells and as building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The ability to functionalize the 7-position of the naphthalene ring through cross-coupling reactions allows for the tuning of the electronic properties of the resulting materials. This makes this compound a valuable starting material for creating new organic semiconductors with tailored HOMO-LUMO energy gaps and charge mobilities.
Polymers:
The bifunctional nature of this compound (a reactive bromine atom and an ester group that can be hydrolyzed or reduced) makes it a potential monomer for the synthesis of novel polymers. For instance, it could be incorporated into conjugated polymers for applications in organic electronics or used to create polyesters with specific optical or thermal properties. The bromine atom can be converted into other polymerizable groups or used as a site for post-polymerization modification.
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reactions without the need for sampling, providing valuable insights into the formation of intermediates and byproducts.
Applicable Techniques for Reactions of this compound:
In-situ FTIR Spectroscopy: This technique is particularly useful for monitoring the concentration of reactants, products, and key intermediates in real-time. mt.comhzdr.de For instance, in a Grignard reaction involving an aryl bromide, in-situ FTIR can track the consumption of the halide and the formation of the Grignard reagent. mt.comacs.orghzdr.de
In-situ Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) can be employed for in-situ monitoring of heterogeneously catalyzed reactions, such as palladium-catalyzed cross-couplings. nih.gov This technique can provide information about species adsorbed on the catalyst surface.
In-situ NMR Spectroscopy: Online NMR spectroscopy is a powerful tool for monitoring the evolution of chemical species in a reaction mixture, offering detailed structural information. nih.gov It has been successfully used to monitor Grignard reactions and can be applied to track the progress of cross-coupling reactions involving this compound. nih.gov
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient catalytic species in palladium-catalyzed cross-coupling reactions, aiding in mechanistic elucidation. uvic.ca
| Spectroscopic Technique | Information Provided | Application in Reactions of this compound |
| In-situ FTIR | Real-time concentration of reactants and products | Monitoring the progress of Grignard formation or cross-coupling reactions. |
| In-situ Raman (SERS) | Information on surface-adsorbed species | Studying the mechanism of heterogeneous catalysis in cross-coupling reactions. |
| In-situ NMR | Detailed structural information of species in solution | Real-time tracking of reactant consumption, product formation, and intermediate species. |
| Mass Spectrometry (ESI-MS) | Detection of transient catalytic intermediates | Elucidating the mechanism of palladium-catalyzed cross-coupling reactions. |
Q & A
Q. What are the standard synthetic protocols for Methyl 7-bromo-1-naphthoate, and how can reaction conditions be optimized?
this compound is typically synthesized via sulfoxidation of its sulfanyl precursor. For example, 3-chloroperoxybenzoic acid (77%) in dichloromethane at 273 K oxidizes the sulfanyl group to sulfinyl, followed by purification via column chromatography (hexane/ethyl acetate or benzene) . Yield optimization (61–67%) depends on reaction time (6–10 hours) and temperature control. Slow evaporation of acetone or ethyl acetate solutions yields single crystals for X-ray diffraction .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure?
X-ray crystallography is the gold standard. Data collection at 173 K using SHELXTL or similar software resolves bond lengths (e.g., C–Br = 1.89–1.92 Å) and torsion angles . Hydrogen atoms are refined using a riding model (C–H = 0.95–0.98 Å), with anisotropic displacement parameters for non-H atoms . Complementary NMR and IR spectroscopy validate functional groups, while high-resolution mass spectrometry confirms molecular weight .
Q. How can researchers address discrepancies in crystallographic data refinement?
Discrepancies in thermal parameters or bond angles may arise from disorder in the crystal lattice. Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement and validate results against Fo/Fc maps . Cross-check with ORTEP-3 for graphical validation of molecular geometry .
Advanced Research Questions
Q. What strategies are effective for analyzing π-π stacking interactions in this compound derivatives?
Calculate centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles between naphthofuran and substituted phenyl rings using Mercury or PLATON . For example, 7-bromo-2-(4-methylphenyl) derivatives show π-π interactions between the naphthofuran system and adjacent benzene rings, stabilizing the crystal lattice . Pair these calculations with Hirshfeld surface analysis to quantify intermolecular contacts .
Q. How do electron-withdrawing substituents (e.g., Br, F) influence the compound’s reactivity and solid-state packing?
Bromine at the 7-position increases steric hindrance, altering dihedral angles (e.g., 4.3°–8.5° between naphthofuran and sulfinyl groups) . Fluorine substituents enhance dipole moments, leading to stronger C–H···O hydrogen bonds (2.50–2.65 Å) and denser crystal packing . Compare derivatives using DFT calculations (e.g., Gaussian09) to correlate substituent effects with electrostatic potential maps .
Q. What methodologies are recommended for toxicological profiling of this compound in environmental or biological systems?
Use PubMed and TOXCENTER queries combining MeSH terms like "Naphthalenes/toxicity" and "Polycyclic Aromatic Hydrocarbons/pharmacokinetics" to identify analogs (e.g., naphthalene, methylnaphthalenes) . Design in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (rodent exposure studies) with LC-MS/MS quantification of metabolites in blood or urine . Environmental exposure studies should prioritize EPA models (e.g., EPI Suite) to predict bioaccumulation .
Q. How can researchers resolve contradictions in reaction yields reported across studies?
Variability in yields (e.g., 61% vs. 67%) may stem from differences in oxidant purity (77% vs. higher-grade 3-chloroperoxybenzoic acid) or chromatography solvents . Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent batches) and report Rf values (e.g., 0.46 in hexane/ethyl acetate) for transparency .
Methodological Notes
- Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) and validate using checkCIF .
- Toxicology : Align study designs with ATSDR guidelines for naphthalene derivatives, including dose-response modeling and biomarker validation .
- Data Reproducibility : Publish detailed experimental sections with CAS numbers (e.g., 35615-97-5 for Methyl 4-bromo-1-naphthoate analogs) and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
